molecular formula C8H8N2 B13485232 (2-Ethynylphenyl)hydrazine

(2-Ethynylphenyl)hydrazine

Cat. No.: B13485232
M. Wt: 132.16 g/mol
InChI Key: URIZRHCXIGWACX-UHFFFAOYSA-N
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Description

(2-Ethynylphenyl)hydrazine is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynylphenyl)hydrazine typically involves the reaction of 2-ethynylaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

C6H4(CCH)NH2+NH2NH2C6H4(CCH)NHNH2\text{C}_6\text{H}_4(\text{C}\equiv\text{CH})\text{NH}_2 + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{C}\equiv\text{CH})\text{NHNH}_2 C6​H4​(C≡CH)NH2​+NH2​NH2​→C6​H4​(C≡CH)NHNH2​

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethynylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines.

Scientific Research Applications

(2-Ethynylphenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Ethynylphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The ethynyl group can also participate in reactions that modify the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

    (2-Ethylphenyl)hydrazine: Contains an ethyl group instead of an ethynyl group, leading to different reactivity and applications.

    (2-Aminophenyl)hydrazine:

Uniqueness

(2-Ethynylphenyl)hydrazine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

(2-ethynylphenyl)hydrazine

InChI

InChI=1S/C8H8N2/c1-2-7-5-3-4-6-8(7)10-9/h1,3-6,10H,9H2

InChI Key

URIZRHCXIGWACX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1NN

Origin of Product

United States

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